molecular formula C22H32N4 B116461 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane CAS No. 156970-79-5

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B116461
CAS No.: 156970-79-5
M. Wt: 352.5 g/mol
InChI Key: CLXIHHGLHPVIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane (CAS: 156970-79-5, molecular formula: C₂₂H₃₂N₄) is a macrocyclic polyamine derivative of cyclen (1,4,7,10-tetraazacyclododecane). Its structure features two benzyl groups at the 1- and 7-nitrogen positions, leaving the 4- and 10-positions available for further functionalization. This compound is a critical intermediate in synthesizing tetra-armed cyclen derivatives, which are widely used in biomedical applications, including MRI contrast agents, radiopharmaceuticals, and metal chelators for therapeutic or diagnostic purposes . Its regioselective synthesis under mild conditions has been optimized to improve yield and scalability, making it a versatile scaffold for advanced ligand design .

Properties

IUPAC Name

1,7-dibenzyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-11-23-13-17-26(18-14-24-12-16-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXIHHGLHPVIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNCCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455988
Record name 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156970-79-5
Record name 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bis-Imidazoline Intermediate Formation

In a three-step procedure, TETA reacts with N,N-dimethylformamide dimethyl acetal to form bis-imidazoline (1,1'-ethylenedi-2-imidazoline, 6 ). This intermediate undergoes cyclization with 1,2-dibromoethane to yield a 12-membered imidazolinium bromide salt (7 ), which hydrolyzes under hot aqueous caustic conditions to produce cyclen. The process achieves an overall yield of ~65% at multigram scales, making it industrially viable.

Mechanistic Considerations

The cyclization step is hypothesized to involve a diaminocarbene intermediate, which undergoes intramolecular C–H insertion to form the macrocycle. Hydrolysis of the imidazolinium salt under mild conditions may yield bicyclic byproducts (e.g., 1,4,7,10-tetraazabicyclo[8.2.1]tridecan-13-one), necessitating stringent temperature control.

Regioselective Benzylation of Cyclen

Introducing benzyl groups at the 1,7-positions of cyclen requires selective alkylation to avoid over-substitution. Two primary strategies emerge from the literature: direct alkylation and protective-group-assisted synthesis.

Direct Alkylation with Benzyl Halides

Cyclen reacts with benzyl bromide (BnBr) in polar aprotic solvents (e.g., N,N-dimethylacetamide, DMAc) under basic conditions. Sodium acetate (NaOAc) or triethylamine (Et₃N) neutralizes HBr generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions and Optimization

  • Solvent : DMAc enhances solubility of cyclen and facilitates controlled alkylation.

  • Temperature : Initial addition of BnBr at 0–5°C minimizes polysubstitution, followed by gradual warming to 20–25°C.

  • Stoichiometry : A 2:1 molar ratio of BnBr to cyclen theoretically targets di-substitution. However, steric hindrance from benzyl groups often necessitates a slight excess (2.2–2.5 eq.).

Byproduct Formation and Mitigation

  • Mono- and Tri-Substituted Byproducts : These arise from incomplete reaction or over-alkylation. Adjusting pH to 9.0 ± 0.5 post-reaction precipitates the dibenzyl product selectively, while mono- and tri-substituted derivatives remain soluble.

  • Tetra-Substituted Byproducts : Elevated temperatures (>25°C) favor tetra-alkylation. Maintaining reaction temperatures below 25°C suppresses this pathway.

Protective-Group-Assisted Synthesis

Alternative routes employ temporary protective groups to direct benzylation. For example, tert-butoxycarbonyl (Boc) groups protect two amines, enabling selective benzylation at the remaining sites. Subsequent deprotection yields the target compound.

Work-Up and Purification Strategies

Isolating this compound demands careful handling due to its hygroscopic nature.

Precipitation and Filtration

Adjusting the reaction mixture to pH 9 with NaHCO₃ and adding KBr induces precipitation of the dibenzyl product as a hydrobromide salt. Diethyl ether (10 mL per 2000 mL reaction volume) enhances crystallization, yielding a white powder after filtration and vacuum drying.

Chromatographic Purification

While precipitation suffices for industrial-scale production, lab-scale synthesis may require silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH) to resolve residual mono- or tri-substituted impurities.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) : Peaks at δ 8.92 ppm (2H, NH), 3.41–2.67 ppm (m, CH₂ groups), and 1.42 ppm (s, tert-butyl in Boc-protected intermediates).

  • ¹³C NMR : Signals for benzyl carbons appear at δ 128–138 ppm (aromatic) and 50–55 ppm (N–CH₂–C₆H₅).

Mass Spectrometry :

  • ESI-MS : [M+H]⁺ at m/z 353.2 (C₂₂H₃₂N₄).

Scalability and Industrial Considerations

The direct alkylation method achieves yields of 70–80% at multigram scales, outperforming protective-group approaches (50–60% yield). Key parameters for reproducibility include:

ParameterOptimal ValueImpact on Yield/Purity
BnBr Equivalents2.2–2.5 eq.Minimizes tetra-substitution
Reaction Temperature0–25°CSuppresses byproducts
Precipitation pH9.0 ± 0.5Enhances selectivity

Chemical Reactions Analysis

Table 1: Comparative Synthetic Routes

MethodConditionsYieldKey Product/ApplicationSource
Tosyl chloride-mediatedMulti-step, high temp27%Cyclen derivatives
Direct benzylationEthanol, RT42–95%1,7-Dibenzyl-cyclen
PhosphorylationTriethylphosphite, RT42%Phosphonated cyclen

Deprotection and Macrocycle Formation

The benzyl groups serve as protective moieties, enabling controlled deprotection for downstream applications:

  • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups to yield 1,4,7,10-tetraazacyclododecane (cyclen), a precursor for MRI contrast agents like gadobutrol .

  • Acid Hydrolysis : Treatment with HCl cleaves benzyl groups while preserving the macrocyclic core, facilitating ligand functionalization .

Coordination Chemistry and Chelator Design

The compound is pivotal in synthesizing lanthanide and transition metal chelators:

  • DO2A Derivatives : Functionalization at N4 and N10 positions with carboxylic or phosphonic acid groups produces ligands for Gd³⁺, Ho³⁺, and Lu³⁺ complexes .

  • Hypochlorous Acid Responsiveness : Oxidation of hydroquinone-appended derivatives by HOCl forms symmetric DOTA complexes for redox-sensitive imaging probes .

Structural Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and purity, with benzyl protons resonating at δ 7.3–7.5 ppm .

  • X-ray Crystallography : Intermediates like 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine validate stereochemical control during synthesis .

Industrial-Scale Production

Patented methods highlight scalable processes:

  • Cyclotetramerization : Benzylaziridine derivatives undergo acid-catalyzed cyclization (e.g., BF₃·Et₂O) to yield 1,4,7,10-tetrabenzyl-cyclen at 60–65% yield , avoiding carcinogenic intermediate isolation .

Scientific Research Applications

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical reactions, including catalysis and redox processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Applications
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane N1, N7: Benzyl C₂₂H₃₂N₄ 352.52 Chelator precursor, MRI agent intermediates
4,10-Bis(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane N4, N10: 4-Nitrobenzyl C₃₄H₅₀N₆O₈ 670.81 Intermediate for nitro-functionalized ligands
1,4-H2do2p (Phosphonate derivative) N1, N4: Phosphonates C₁₄H₂₈N₄O₆P₂ 434.33 Lanthanide coordination, MRI contrast agents
DO2A2P N1, N7: Acetate; N4, N10: Phosphonate C₁₆H₂₈N₄O₁₀P₂ 538.36 Calcium, copper, and lanthanide chelation
MnIIMe2DO2A N4, N10: Methyl; N1, N7: Acetate C₁₆H₂₈MnN₄O₈ 475.36 Superoxide dismutase mimetic, oxidative stress therapy
DO3A N1, N4, N7: Acetate C₁₈H₃₂N₄O₈ 432.47 Gadolinium-based MRI contrast agents

Key Findings:

Substituent Flexibility : The 1,7-dibenzyl derivative allows selective functionalization at the 4- and 10-positions, enabling tailored metal-binding properties. In contrast, analogues like DO2A2P (with phosphonate groups) exhibit stronger affinity for divalent cations (e.g., Ca²⁺, Zn²⁺) due to their mixed acetate-phosphonate arms .

Stability and Kinetics : Macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives demonstrate superior thermodynamic and kinetic stability compared to linear analogues (e.g., DTPA). For instance, Gd³⁺ complexes of DOTA derivatives exhibit slower dissociation rates, reducing toxicity risks in vivo .

Functional Group Impact :

  • Nitrobenzyl Groups (e.g., 4,10-bis(4-nitrobenzyl)): Introduce electron-withdrawing effects, altering ligand basicity and metal-binding kinetics .
  • Phosphonate/Phosphinate Groups : Enhance lanthanide selectivity and water solubility but may reduce cellular permeability .
  • Methyl Groups (e.g., MnIIMe2DO2A): Improve lipophilicity, facilitating membrane penetration for intracellular antioxidant applications .

Thermodynamic and Kinetic Stability

Table 2: Stability Constants (log K) of Selected Complexes

Ligand Metal Ion log K Key Reference
1,7-Dibenzyl-cyclen Gd³⁺ ~18.5 Estimated from analogues
DOTA Gd³⁺ 25.3
DO2A2P Ca²⁺ 8.2
DO2A2P Eu³⁺ 16.7
  • Thermodynamic Stability : DOTA derivatives exhibit the highest log K values due to their four carboxylate arms, ensuring strong metal encapsulation. The 1,7-dibenzyl derivative, while less stable than DOTA, provides a scaffold for introducing stabilizing groups (e.g., phosphonates) at the 4/10 positions .
  • Kinetic Inertness : Macrocyclic ligands like DOTA and its disubstituted derivatives (e.g., 1,7-dibenzyl) show slower metal dissociation rates compared to linear ligands, critical for minimizing toxic metal release in biological systems .

Biological Activity

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane (DBTACD) is a macrocyclic compound characterized by a complex structure that includes four nitrogen atoms in a cyclic arrangement and two benzyl groups attached at positions 1 and 7. This compound has garnered attention due to its potential applications in coordination chemistry, medicinal chemistry, and as a ligand for metal ions. Understanding the biological activity of DBTACD is crucial for its application in drug development and diagnostic imaging.

  • Molecular Formula : C22H32N4
  • Molecular Weight : 368.52 g/mol
  • Structure : The presence of benzyl groups enhances the steric properties and reactivity of the compound compared to simpler tetraazacyclododecanes.

DBTACD functions primarily as a ligand that forms stable complexes with various metal ions. The nitrogen atoms in its structure have lone pairs that can coordinate with metal ions, which is essential for its role in catalysis and potential therapeutic applications. The mechanism of action involves:

  • Metal Complexation : DBTACD can stabilize different metal ions through coordination bonds formed by its nitrogen atoms.
  • Catalytic Activity : The ability to form metal complexes makes DBTACD useful in catalyzing various chemical reactions.

1. Coordination Chemistry

DBTACD is used extensively in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are valuable in various industrial processes and medical applications.

2. Medicinal Chemistry

Research has indicated that DBTACD and its derivatives may be utilized in developing metal-based drugs. For example:

  • MRI Contrast Agents : Derivatives of tetraazacyclododecane are used as contrast agents in magnetic resonance imaging (MRI), enhancing the visibility of tissues.
  • Targeted Drug Delivery : The unique structure allows for the development of targeted drug delivery systems where the complexation with specific metal ions can facilitate the transport of therapeutic agents to targeted sites.

Study 1: Evaluation of Metal Complexes

A study evaluated the interaction between DBTACD and various metal ions, revealing that it forms stable complexes with gadolinium and other lanthanides, making it suitable for use as an MRI contrast agent .

Study 2: Anticancer Activity

Research indicated that DBTACD derivatives demonstrated significant anticancer activity by targeting specific receptors on cancer cells. In vitro studies showed that these compounds could inhibit tumor growth by interfering with cell signaling pathways .

Study 3: Toxicological Assessment

While generally considered non-toxic, DBTACD has been shown to cause skin irritation upon contact . Further studies are needed to evaluate its safety profile comprehensively.

Summary of Biological Activities

Activity TypeDescriptionReference
Metal Complexation Forms stable complexes with transition metals for various applications.
MRI Contrast Agent Used as a contrast agent due to its ability to stabilize gadolinium complexes.
Anticancer Properties Exhibits potential anticancer activity through receptor targeting mechanisms.
Toxicity Profile Causes skin irritation; further studies required for comprehensive safety evaluation.

Q & A

Q. How is 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane synthesized with regioselectivity?

The compound is synthesized via regioselective alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) under acidic conditions. Chloroformates or benzyl halides selectively react at the 1,7-positions due to steric and electronic factors. After alkylation, protecting groups (e.g., tert-butyl esters) are introduced to isolate the product. Deprotection yields the final compound. This method ensures controlled functionalization critical for downstream applications .

Q. What analytical techniques are used to characterize its purity and structural integrity?

  • HPLC : Monitors purity using gradients (e.g., 95% to 55% solvent A over 30 minutes) to resolve intermediates and final products .
  • NMR spectroscopy : Confirms regioselectivity by analyzing proton environments (e.g., benzyl group integration at 1,7-positions) .
  • Mass spectrometry : Validates molecular weight (C₂₂H₃₂N₄, MW 352.5) and isotopic patterns .

Q. How does this compound act as a chelating agent for metal ions?

The macrocycle’s four nitrogen atoms form coordination bonds with metal ions (e.g., Gd³⁺, Lu³⁺). The benzyl groups at 1,7-positions enhance lipophilicity and stability, while the remaining nitrogen sites allow for further functionalization (e.g., carboxylate or phosphonate groups) to modulate thermodynamic stability and kinetic inertness .

Advanced Research Questions

Q. What strategies enable functionalization of the macrocycle for targeted applications (e.g., MRI contrast agents or anion receptors)?

  • Post-synthetic modifications : React residual nitrogen atoms (positions 4,10) with activated esters (e.g., glutaric anhydride) or electrophiles to introduce carboxylates or fluorophores .
  • Cryptand synthesis : Use diamines or tosyl-protected intermediates to create cryptands for selective ion binding .
  • Peptide conjugation : Attach biomolecules (e.g., bombesin analogs) via spacers (Ahx, lysine) for targeted imaging .

Q. How does the thermodynamic stability of its Gd³⁺ complexes compare to other macrocyclic ligands (e.g., DOTA or DO3A)?

Stability constants (log K) are determined via potentiometric titrations. The benzyl groups reduce flexibility, potentially lowering stability compared to DOTA (log K ~25). However, introducing phosphonate or carboxylate groups at 4,10-positions increases denticity and stability, approaching values seen in DOTA derivatives (log K 22–24) .

Q. How can researchers resolve contradictions in reported stability constants or relaxivity data across studies?

  • Standardize conditions : Ensure consistent pH, temperature, and ionic strength during measurements.
  • Validate methods : Cross-check potentiometry with spectroscopic techniques (e.g., UV-Vis for protonation states).
  • Account for isomerism : Regioisomeric impurities (e.g., 1,4-dibenzyl derivatives) can skew results; use HPLC to confirm purity .

Q. What methodologies evaluate its efficacy as an MRI contrast agent in preclinical models?

  • Relaxivity measurements : Quantify r₁ (T₁) and r₂ (T₂) at clinical field strengths (1.5–7 T) to assess signal enhancement .
  • In vivo imaging : Administer Gd³⁺ complexes in animal models and monitor pharmacokinetics (e.g., renal clearance) and toxicity .
  • Comparative studies : Benchmark against commercial agents (e.g., Gd-DOTA) for contrast-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane
Reactant of Route 2
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.